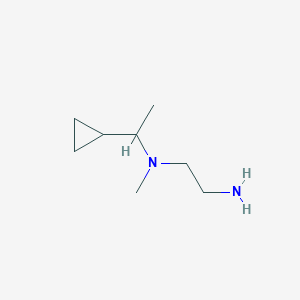
(2-Aminoethyl)(1-cyclopropylethyl)methylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Aminoethyl)(1-cyclopropylethyl)methylamine is a chemical compound with the molecular formula C₈H₁₈N₂. It is a versatile compound used in various scientific research fields due to its unique structural properties. The compound is characterized by the presence of an aminoethyl group, a cyclopropylethyl group, and a methylamine group, making it a valuable intermediate in organic synthesis and pharmaceutical research .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminoethyl)(1-cyclopropylethyl)methylamine typically involves the reaction of appropriate precursors under controlled conditionsThe reaction conditions often require the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H₂) to facilitate the reduction process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of high-pressure hydrogenation and advanced catalytic systems can enhance the yield and purity of the final product. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in its desired form.
化学反応の分析
Types of Reactions
(2-Aminoethyl)(1-cyclopropylethyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), palladium on carbon (Pd/C) with hydrogen gas (H₂)
Substitution: Alkyl halides, nucleophiles
Major Products Formed
The major products formed from these reactions include various amine derivatives, oxides, and substituted compounds, depending on the specific reaction conditions and reagents used .
科学的研究の応用
(2-Aminoethyl)(1-cyclopropylethyl)methylamine has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2-Aminoethyl)(1-cyclopropylethyl)methylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of enzymatic processes, depending on the specific target and context .
類似化合物との比較
Similar Compounds
Methylamine (CH₃NH₂): A primary amine with a simpler structure.
Dimethylamine [(CH₃)₂NH]: A secondary amine with two methyl groups.
Trimethylamine [(CH₃)₃N]: A tertiary amine with three methyl groups.
Uniqueness
(2-Aminoethyl)(1-cyclopropylethyl)methylamine is unique due to its combination of an aminoethyl group, a cyclopropylethyl group, and a methylamine group. This structural complexity provides it with distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
特性
分子式 |
C8H18N2 |
|---|---|
分子量 |
142.24 g/mol |
IUPAC名 |
N'-(1-cyclopropylethyl)-N'-methylethane-1,2-diamine |
InChI |
InChI=1S/C8H18N2/c1-7(8-3-4-8)10(2)6-5-9/h7-8H,3-6,9H2,1-2H3 |
InChIキー |
RWURBTQUSWCOMA-UHFFFAOYSA-N |
正規SMILES |
CC(C1CC1)N(C)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


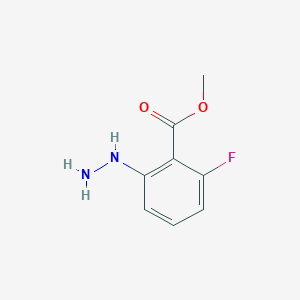
![2-Methyl-1-[(thiolan-3-yl)amino]propan-2-ol](/img/structure/B13254559.png)
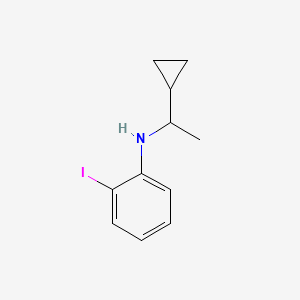
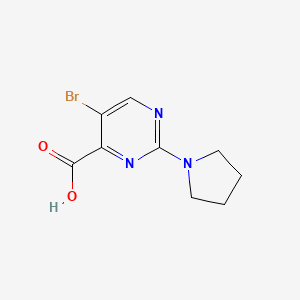
![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-4-ethyl-1,3-oxazole-5-carboxylic acid](/img/structure/B13254574.png)
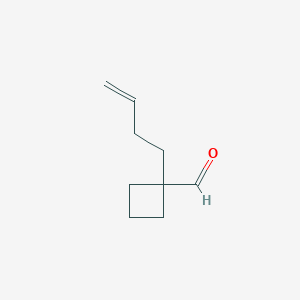
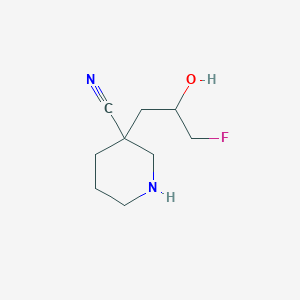

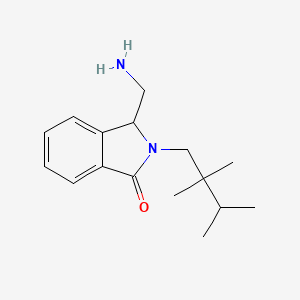
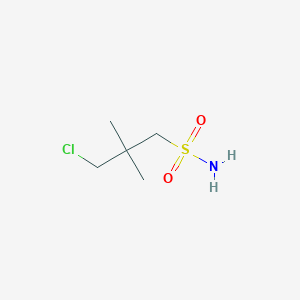
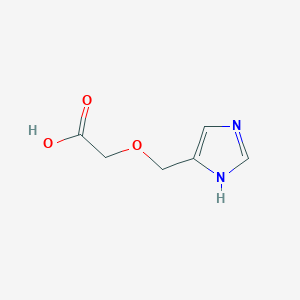
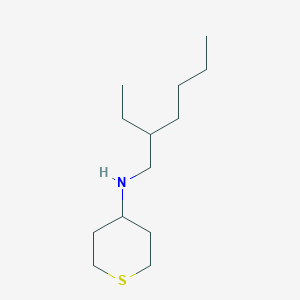
![8-(1-Methyl-1H-pyrazol-3-yl)-6-azaspiro[3.4]octane](/img/structure/B13254627.png)

